4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide
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Overview
Description
4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide is a chemical compound with the molecular formula C14H18N4O3S and a molecular weight of 322.389 g/mol . It is a sulfonamide derivative, which is a class of compounds known for their antibacterial properties. This compound is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide typically involves the reaction of 4-amino-N-(2-pyrimidinyl)benzenesulfonamide with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar sulfonamide compounds are often produced using large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studying the interaction of sulfonamide derivatives with biological systems.
Medicine: Investigating its potential as an antibacterial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for the synthesis of dihydrofolic acid. By competing with para-aminobenzoic acid (PABA) for binding to the enzyme, this compound effectively blocks the production of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: 4-amino-N-(2-pyrimidinyl)benzenesulfonamide
Sulfamerazine: 4-amino-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Sulfamethazine: 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide
Uniqueness
4-amino-N-(5-butoxy-2-pyrimidinyl)benzenesulfonamide is unique due to its butoxy group, which can influence its solubility, reactivity, and interaction with biological targets compared to other sulfonamide derivatives .
Properties
CAS No. |
93760-83-9 |
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Molecular Formula |
C14H18N4O3S |
Molecular Weight |
322.39 g/mol |
IUPAC Name |
4-amino-N-(5-butoxypyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N4O3S/c1-2-3-8-21-12-9-16-14(17-10-12)18-22(19,20)13-6-4-11(15)5-7-13/h4-7,9-10H,2-3,8,15H2,1H3,(H,16,17,18) |
InChI Key |
GSFQJPLGVOTORF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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